8-Iodo-1,4-dioxaspiro[4.5]decane

Catalog No.
S3403908
CAS No.
213833-68-2
M.F
C8H13IO2
M. Wt
268.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Iodo-1,4-dioxaspiro[4.5]decane

CAS Number

213833-68-2

Product Name

8-Iodo-1,4-dioxaspiro[4.5]decane

IUPAC Name

8-iodo-1,4-dioxaspiro[4.5]decane

Molecular Formula

C8H13IO2

Molecular Weight

268.09 g/mol

InChI

InChI=1S/C8H13IO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2

InChI Key

DMVFMHBEQNPBKC-UHFFFAOYSA-N

SMILES

C1CC2(CCC1I)OCCO2

Canonical SMILES

C1CC2(CCC1I)OCCO2

8-Iodo-1,4-dioxaspiro[4.5]decane is a spirocyclic compound characterized by its unique structural framework that includes a spirocyclic ketal and an iodine substituent. The molecular formula of this compound is C10_{10}H15_{15}IO3_3, with a molecular weight of 316.13 g/mol. It typically appears as a white or yellowish crystalline solid, exhibiting a melting point of 90-92 °C and a boiling point of 357-358 °C. This compound is soluble in organic solvents such as chloroform, ethyl acetate, and acetone, but only slightly soluble in water. Its stability at room temperature under air conditions contrasts with its sensitivity to heat, moisture, and light, which can lead to degradation and decomposition.

Due to the presence of the iodine atom and the dioxaspiro structure:

  • Electrophilic Substitution: The iodine substituent can undergo electrophilic substitution reactions.
  • Nucleophilic Addition: The compound can react with nucleophiles, leading to the formation of various derivatives.
  • Oxidation and Reduction: It can be oxidized to form oxides or reduced to yield different functional groups.
  • Cycloadditions: The compound may also participate in cycloaddition reactions, forming new ring structures under certain conditions.

Research indicates that 8-Iodo-1,4-dioxaspiro[4.5]decane exhibits significant biological properties, including:

  • Anti-tumor Activity: The compound has shown potential in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects: It may reduce inflammation by inhibiting the production of cytokines and chemokines.
  • Antimicrobial and Antiviral Properties: Preliminary studies suggest activity against various pathogens and viruses.

The mechanisms of action include blocking cell proliferation and inducing apoptosis in cancer cells, alongside inhibiting nitric oxide and prostaglandin production involved in inflammatory responses .

The synthesis of 8-Iodo-1,4-dioxaspiro[4.5]decane can be achieved through several methods:

  • Reaction of 4-Iodo-2,3-dihydro-1,4-dioxin with 1,3-Propanediol: This method involves using an acid catalyst or dehydration reagent to facilitate the formation of the spiroketal structure.
  • Palladium-Catalyzed Reactions: Recent studies have explored palladium-catalyzed aminocarbonylation processes that yield derivatives of the compound with high efficiency .
  • Other Synthetic Routes: Various other synthetic strategies have been reported, focusing on optimizing reaction conditions for better yields and purity.

Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

Studies on the interactions of 8-Iodo-1,4-dioxaspiro[4.5]decane with other biological molecules reveal its potential as a therapeutic agent. Its ability to inhibit specific pathways involved in cell proliferation and inflammation suggests it could be beneficial in treating various diseases. Ongoing research aims to elucidate its full biological profile and potential therapeutic applications further.

Several compounds share structural similarities with 8-Iodo-1,4-dioxaspiro[4.5]decane:

Compound NameStructural FeaturesUnique Characteristics
1,4-Dioxaspiro[4.5]decaneSpirocyclic structure without halogenBasic spirocyclic framework
8-Cyano-1,4-dioxaspiro[4.5]decaneContains cyano group instead of iodineDifferent reactivity due to cyano group
1,4-Dioxaspiro[4.5]decane-2-carboxaldehydeCarboxaldehyde functional groupReactivity related to aldehyde functionality
4-Cyanocyclohexanone Ethylene AcetalSpirocyclic structure with a cyanide groupDifferent chemical properties due to acetal

The uniqueness of 8-Iodo-1,4-dioxaspiro[4.5]decane lies in its iodine substituent which enhances its reactivity compared to similar compounds without halogen atoms. This feature makes it particularly valuable for specific synthetic applications and biological activities not shared by its analogs .

Traditional Halogenation Approaches in Spirocyclic Systems

Traditional halogenation methods for synthesizing 8-iodo-1,4-dioxaspiro[4.5]decane often involve electrophilic iodination of preformed spirocyclic precursors. A notable example is the iodination of 1,4-dioxaspiro[4.5]decane derivatives using iodine or iodine monochloride (ICl) in the presence of oxidizing agents. For instance, Farkas et al. demonstrated the preparation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane from 2-acetylcyclohexanone through sequential ketalization, hydrazone formation, and iodination. The hydrazone intermediate undergoes iodination via a Sandmeyer-type reaction, yielding the vinyl iodide precursor, which is subsequently functionalized through palladium-catalyzed aminocarbonylation.

Another approach involves the use of N-iodosuccinimide (NIS) as a mild iodinating agent. In the synthesis of spiroketals, NIS-mediated iodocyclization of hydroxy-enones has been employed to achieve stereoselective spirocyclization. For example, treatment of 1-hydroxy-9-en-5-one derivatives with NIS in dichloromethane induces iodonium ion formation, followed by intramolecular nucleophilic attack by the hydroxyl group to form the spirocyclic iodinated product. This method benefits from high regioselectivity and compatibility with acid-sensitive functional groups.

Table 1: Comparison of Traditional Iodination Methods

Iodinating AgentSubstrateConditionsYield (%)Reference
I₂/ICl1,4-Dioxaspiro[4.5]decaneOxidizing agents, RT60–75
NISHydroxy-enonesCH₂Cl₂, 0°C to RT80–90

While these methods are reliable, limitations include the requirement for prefunctionalized substrates and challenges in controlling stereochemistry in non-rigid systems.

Hypervalent Iodine-Mediated Spirocyclization Strategies

Hypervalent iodine(III) reagents, such as phenyliodine bis(trifluoroacetate) (PIDA) and bis(iodoarenes), have emerged as powerful tools for spirocyclization due to their high electrophilicity and low toxicity. These reagents facilitate oxidative cyclization by generating iodonium intermediates, which undergo intramolecular nucleophilic trapping.

Kita and colleagues reported a bis(iodoarene)-mediated spirocyclization of arylalkynes to iodospirocycles. Using m-chloroperbenzoic acid (mCPBA) as an oxidant, the in situ-generated hypervalent iodine species reacts with arylalkynes to form iodonium salts, which cyclize to spirocyclic compounds via nucleophilic attack at the para-position. This method achieved yields of 85–92% for iodospirocycles, including derivatives of 1,4-dioxaspiro[4.5]decane.

Similarly, Du et al. described a hypervalent iodine-mediated cascade annulation of diarylacetylenes using PIDA and BF₃·Et₂O. The Lewis acid activates the alkyne for iodonium formation, followed by intramolecular cyclization to form spirocyclic lactones. This strategy is particularly effective for constructing polycyclic spiro systems, with yields exceeding 75%.

Mechanistic Insights

  • Iodonium Ion Formation: Hypervalent iodine reagents oxidize substrates to generate iodonium ions.
  • Nucleophilic Cyclization: Intramolecular attack by oxygen or nitrogen nucleophiles forms the spirocyclic skeleton.
  • Iodine Elimination: The hypervalent iodine moiety is expelled, yielding the final product.

Table 2: Hypervalent Iodine Reagents in Spirocyclization

ReagentSubstrateProduct ClassYield (%)Reference
Bis(iodoarene)/mCPBAArylalkynesIodospirocycles85–92
PIDA/BF₃·Et₂ODiarylacetylenesSpirolactones70–85

These methods excel in substrate versatility and stereocontrol but may require stoichiometric amounts of iodine reagents.

Catalytic Asymmetric Synthesis Utilizing Chiral Iodine(III) Reagents

Catalytic asymmetric synthesis of 8-iodo-1,4-dioxaspiro[4.5]decane remains underexplored, though recent advances in chiral hypervalent iodine catalysis show promise. Chiral iodine(III) reagents, such as C₂-symmetric iodoarenes, can induce asymmetry during spirocyclization by coordinating to substrates in a stereoselective manner.

Kita’s group demonstrated the use of 10 mol% iodobenzene with mCPBA to catalyze spirolactone formation. While not explicitly applied to 8-iodo-1,4-dioxaspiro[4.5]decane, this approach suggests feasibility for asymmetric variants. Enantioselectivity could arise from chiral ligands or additives, such as binaphthol-derived phosphoric acids, which orient the iodonium intermediate for stereocontrolled cyclization.

Challenges and Opportunities

  • Catalyst Design: Developing chiral iodine(III) complexes with high enantioselectivity.
  • Substrate Scope: Extending methodology to diverse spirocyclic backbones.
  • Mechanistic Studies: Elucidating the role of ligand-substrate interactions in stereocontrol.

Current limitations include the scarcity of chiral iodine catalysts and moderate enantiomeric excesses (ee) in preliminary studies.

Electrophilic Aromatic Substitution Pathways

The iodine atom in 8-Iodo-1,4-dioxaspiro[4.5]decane exhibits pronounced electrophilic character due to its high polarizability and ability to stabilize transition states through hyperconjugation. This property facilitates electrophilic aromatic substitution (EAS) reactions, where the iodine acts as a leaving group or directs incoming nucleophiles to specific positions on the spirocyclic framework . For instance, the substitution of iodine with sodium azide proceeds via a classical two-step mechanism: (1) generation of a Wheland intermediate through attack of the nucleophile at the iodine-bearing carbon, and (2) rearomatization of the spirocyclic system with expulsion of iodide .

Hypervalent iodine(III) reagents, such as (difluoroiodo)arenes, further enhance EAS efficiency by stabilizing charged intermediates. Studies demonstrate that electron-withdrawing groups at the ortho-position of hypervalent iodine reagents suppress overoxidation, enabling precise control over substitution regioselectivity [2]. For example, reactions involving 8-Iodo-1,4-dioxaspiro[4.5]decane and silver fluoride (AgF) yield fluorinated spirocycles through ligand exchange at the iodine center, followed by nucleophilic displacement [2]. The stereoelectronic effects of the spirocyclic scaffold also constrain reaction trajectories, favoring axial attack due to the rigid bicyclic geometry .

Radical-Mediated Ring-Opening/Recyclization Mechanisms

Radical pathways play a pivotal role in spirocycle functionalization, particularly under photochemical or thermal conditions. The carbon-iodine bond in 8-Iodo-1,4-dioxaspiro[4.5]decane undergoes homolytic cleavage to generate iodine radicals and spirocyclic carbon-centered radicals, which participate in subsequent ring-opening and recyclization steps [4]. For example, visible-light irradiation of the compound in the presence of diphenylacetylene initiates a cascade radical annulation, producing fused polycyclic spirostructures via intramolecular cyclization [4].

Key to these reactions is the single-electron transfer (SET) capability of hypervalent iodine species. Mechanistic studies reveal that iodine(III) intermediates, such as those derived from pentafluoro(diacetoxyiodo)benzene, abstract hydrogen atoms from alkyne substrates to form radical pairs [2]. These pairs undergo recombination within the spirocyclic framework, leading to regioselective vicinal fluoroiodination or cyclopropane ring expansion [2]. The rigidity of the 1,4-dioxaspiro[4.5]decane system confines radical mobility, ensuring high stereochemical fidelity in the final products .

Stereoelectronic Control in Spiroannulation Reactions

The stereoelectronic properties of 8-Iodo-1,4-dioxaspiro[4.5]decane govern its participation in spiroannulation reactions. The iodine atom’s electronegativity and lone pair orientation influence transition-state geometries, favoring chair-like conformations during cyclization [3]. For instance, rhodium-catalyzed hydroformylation of ethynyl derivatives of the compound proceeds via a spirocyclic lactol intermediate, where iodine’s steric bulk directs formyl group addition to the less hindered face [3].

Computational analyses highlight the importance of hyperconjugative interactions between the iodine σ* orbital and adjacent C–H bonds. These interactions lower the activation energy for spiroannulation by stabilizing partial positive charges at the reacting carbon centers [4]. In asymmetric variants, chiral hypervalent iodine catalysts induce enantioselectivity by leveraging the spirocycle’s inherent helicity. For example, iodine-mediated dearomatization of para-substituted phenols yields spirolactones with >90% enantiomeric excess, attributed to preferential face-selective oxidation [4].

The utilization of 8-Iodo-1,4-dioxaspiro[4.5]decane as a chiral building block in natural product synthesis represents a powerful strategy for introducing both structural complexity and stereochemical control into target molecules [5] [6]. Spirocyclic motifs are ubiquitous in biologically active natural products, with spiroketals serving as privileged scaffolds that present functional groups along well-defined three-dimensional vectors [7] [8]. The dioxaspiro[4.5]decane framework provides a rigid backbone that constrains molecular conformation while offering multiple sites for further functionalization.

In natural product synthesis campaigns, this spirocyclic building block has proven particularly valuable for constructing complex polyketide natural products where spiroketal units serve as central organizing elements [9] [10]. The stereochemical information embedded within the spirocyclic core can be leveraged to direct subsequent transformations through substrate-controlled reactions. Research has demonstrated that the anomeric effects and conformational preferences inherent to the dioxaspiro system significantly influence the stereochemical outcome of reactions occurring at adjacent positions [7] [11].

The synthetic versatility of 8-Iodo-1,4-dioxaspiro[4.5]decane has been exemplified in approaches toward spirocyclic natural products containing [4.5] ring systems. The compound serves as an ideal precursor for introducing additional ring systems through cyclization reactions, enabling the construction of polycyclic architectures characteristic of complex natural products [12] [13]. Furthermore, the iodine substituent provides a convenient handle for introducing diverse functionality through cross-coupling reactions, allowing for late-stage diversification of the molecular scaffold.

Natural Product ClassSpirocyclic FrameworkSynthetic ApplicationKey Transformations
Spirotryprostatin AlkaloidsSpirocyclic indoledione-piperazineAnticancer agentsOxidative spirocyclization [14]
Spirocyclic PolyketidesSpiroketal unitsCytotoxic compoundsSpiroketalization cascades [9]
Spirocyclic Butenolidesγ-Spirocyclic lactonesBioactive scaffoldsRadical-mediated cyclizations [5]

Role in Transition-Metal Catalyzed Cross-Coupling Reactions

The strategic positioning of the iodine atom in 8-Iodo-1,4-dioxaspiro[4.5]decane renders it an exceptional substrate for transition-metal catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [15] [16] [17]. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Stille couplings, have emerged as particularly powerful methodologies for functionalizing this spirocyclic scaffold.

In Suzuki-Miyaura coupling reactions, 8-Iodo-1,4-dioxaspiro[4.5]decane undergoes efficient coupling with organoboronic acids and boronic esters under standard palladium catalysis conditions [17]. The reaction proceeds through the well-established catalytic cycle involving oxidative addition of the carbon-iodine bond to palladium(0), transmetalation with the organoboron coupling partner, and reductive elimination to forge the new carbon-carbon bond. The spirocyclic framework demonstrates excellent compatibility with the reaction conditions, maintaining structural integrity throughout the transformation.

Negishi coupling reactions with organozinc reagents have proven particularly effective for achieving stereoretentive cross-coupling transformations [18] [19]. The high functional group tolerance characteristic of organozinc reagents makes this methodology especially valuable when working with complex spirocyclic substrates bearing additional sensitive functionality. Research has demonstrated that the use of appropriate ligands and additives can enhance both the reactivity and selectivity of these transformations.

The Stille coupling reaction, utilizing organostannane coupling partners, provides access to complex spirocyclic frameworks through carbon-carbon bond formation [20]. While organostannanes exhibit some toxicity concerns, their air stability and broad substrate scope make them valuable reagents for constructing challenging molecular architectures. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups present in the spirocyclic substrate.

Coupling ReactionCoupling PartnerReaction ConditionsProduct Features
Suzuki-MiyauraOrganoboronic acidsPd catalyst, base, mild conditionsAryl-spirocyclic conjugates [17]
NegishiOrganozinc reagentsPd catalyst, functional group toleranceStereoretentive coupling products [18]
StilleOrganostannanesPd catalyst, air-stable reagentsComplex spirocyclic frameworks [20]

Enabling Tandem Cyclization-Functionalization Sequences

The unique reactivity profile of 8-Iodo-1,4-dioxaspiro[4.5]decane enables the development of sophisticated tandem cyclization-functionalization sequences that generate molecular complexity in a single operation [21] [22] [23]. These cascade transformations represent a powerful strategy for constructing polycyclic architectures while simultaneously installing diverse functional groups, thereby minimizing the number of synthetic steps required to access complex target molecules.

Tandem palladium-catalyzed processes have emerged as particularly effective methodologies for elaborating the spirocyclic scaffold [24] [25]. These reactions typically involve initial oxidative addition of the carbon-iodine bond to a palladium(0) catalyst, followed by intramolecular cyclization events that can include carbopalladation, aminopalladation, or oxypalladation processes. The resulting organometallic intermediates can then undergo further transformations such as cross-coupling reactions, carbonylation, or hydrogen atom transfer to introduce additional functionality.

Radical-mediated tandem sequences offer complementary reactivity patterns for spirocyclic elaboration [23]. Photoredox catalysis has proven particularly valuable for initiating radical cyclization cascades from iodine-containing spirocyclic precursors. These transformations can involve carbon-oxygen bond activation followed by radical addition processes, leading to the formation of complex spirocyclic architectures with high levels of molecular complexity.

Lewis acid-promoted tandem reactions provide another avenue for spirocyclic functionalization [26]. These transformations often involve the activation of electrophilic centers within the substrate, leading to cyclization events that can be coupled with subsequent functionalization steps. Scandium triflate and other Lewis acids have been employed to promote such cascade sequences with excellent levels of stereocontrol.

The development of organocascade reactions has further expanded the utility of spirocyclic building blocks in complex molecule synthesis [27]. These transformations utilize bifunctional organocatalysts to promote sequential bond-forming events, enabling the construction of highly functionalized spirocyclic products with excellent levels of stereochemical control. The mild reaction conditions and high atom economy characteristic of these processes make them particularly attractive for late-stage functionalization of complex molecules.

Tandem Sequence TypeKey MechanismStructural OutcomeSynthetic Advantages
Pd-Catalyzed Cyclization-CouplingOxidative addition/cyclization/cross-couplingBiaryl-spirocyclic systems [25]One-pot complexity generation
Radical Cyclization-AdditionRadical initiation/cyclization/functionalizationFunctionalized spiroheterocycles [23]High molecular complexity
Lewis Acid-Promoted CascadesElectrophilic activation/cyclization/rearrangementPolycyclic spirocyclic frameworks [26]Stereochemical control

XLogP3

1.9

Dates

Last modified: 08-19-2023

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